molecular formula C7H15OSi B14314601 2-Dimethylsilyltetrahydropyran

2-Dimethylsilyltetrahydropyran

Cat. No.: B14314601
M. Wt: 143.28 g/mol
InChI Key: YTVBULMKVNFZGN-UHFFFAOYSA-N
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Description

Dimethyl(oxan-2-yl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to two methyl groups and an oxan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl(oxan-2-yl)silane can be synthesized through several methods. One common approach involves the reaction of dimethyldichlorosilane with oxan-2-ol in the presence of a base, such as triethylamine. The reaction typically proceeds under mild conditions, with the base acting to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

In an industrial setting, the production of dimethyl(oxan-2-yl)silane often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants and minimize the formation of byproducts .

Chemical Reactions Analysis

Types of Reactions

Dimethyl(oxan-2-yl)silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which dimethyl(oxan-2-yl)silane exerts its effects is primarily through its ability to form stable silicon-oxygen bonds. This stability allows it to participate in various chemical reactions, including ring-opening reactions and cross-coupling reactions. The molecular targets and pathways involved often include the formation of siloxane linkages and the stabilization of reactive intermediates .

Comparison with Similar Compounds

Similar Compounds

    Dimethyldichlorosilane: A precursor in the synthesis of various organosilicon compounds.

    Trimethylsilane: Used as a hydride donor in organic synthesis.

    Phenylsilane: Employed in hydrosilylation reactions.

Uniqueness

Dimethyl(oxan-2-yl)silane is unique due to the presence of the oxan-2-yl group, which imparts distinct reactivity and stability compared to other organosilicon compounds. This makes it particularly valuable in applications requiring robust silicon-oxygen bonds and specific reactivity patterns.

Properties

Molecular Formula

C7H15OSi

Molecular Weight

143.28 g/mol

InChI

InChI=1S/C7H15OSi/c1-9(2)7-5-3-4-6-8-7/h7H,3-6H2,1-2H3

InChI Key

YTVBULMKVNFZGN-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)C1CCCCO1

Origin of Product

United States

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